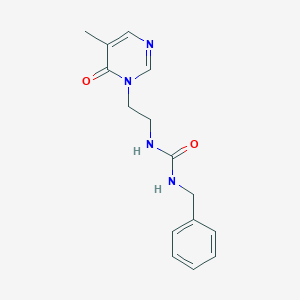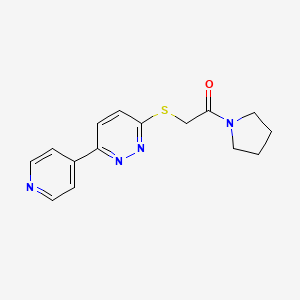
2-(6-Pyridin-4-ylpyridazin-3-yl)sulfanyl-1-pyrrolidin-1-ylethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-(6-Pyridin-4-ylpyridazin-3-yl)sulfanyl-1-pyrrolidin-1-ylethanone” is a complex organic molecule. It contains a pyridine ring, which is a basic aromatic ring with a nitrogen atom, and a pyridazine ring, which is a less common diazine with two nitrogen atoms. The molecule also includes a sulfanyl group (-SH) and a pyrrolidin-1-ylethanone group, which contains a pyrrolidine ring - a five-membered ring with a nitrogen atom .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the pyridine and pyridazine rings, the introduction of the sulfanyl group, and the formation of the pyrrolidin-1-ylethanone group. Unfortunately, without specific literature or studies on this compound, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound, based on its name, would be quite complex. The pyridine and pyridazine rings are aromatic and planar, while the pyrrolidine ring is non-aromatic and can adopt various conformations due to the flexibility of the carbon-nitrogen bonds .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific functional groups present in the molecule. For example, the pyridine ring might undergo electrophilic substitution reactions, while the sulfanyl group could be involved in oxidation or substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure and the functional groups present. For example, the presence of the pyridine ring might contribute to its basicity, while the sulfanyl group could affect its reactivity .Scientific Research Applications
- Researchers have functionalized the pyrrolidine nitrogen by introducing different aromatic rings, leading to bioactive molecules with target selectivity . This compound could serve as a scaffold for designing novel drugs.
Medicinal Chemistry and Drug Discovery
Poly(ADP-ribose) Polymerase (PARP) Inhibition
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
2-(6-pyridin-4-ylpyridazin-3-yl)sulfanyl-1-pyrrolidin-1-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4OS/c20-15(19-9-1-2-10-19)11-21-14-4-3-13(17-18-14)12-5-7-16-8-6-12/h3-8H,1-2,9-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJLWDAXXGAAUHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CSC2=NN=C(C=C2)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>45.1 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24815707 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-(6-Pyridin-4-ylpyridazin-3-yl)sulfanyl-1-pyrrolidin-1-ylethanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

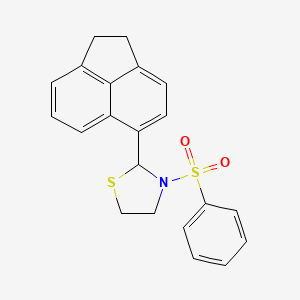
![N-(4-ethoxybenzo[d]thiazol-2-yl)-2,4-difluoro-N-((tetrahydrofuran-2-yl)methyl)benzamide](/img/structure/B2912172.png)
![(2E)-2-[4-(naphthalen-2-yl)-1,3-thiazol-2-yl]-3-(thiophen-2-yl)prop-2-enenitrile](/img/structure/B2912174.png)
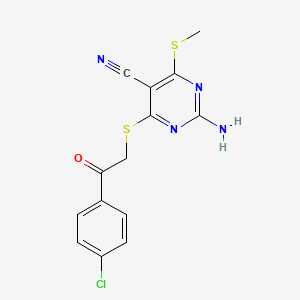
![N-[3-(1,3-benzodioxol-5-yl)-4-oxochromen-2-yl]-2-thiophen-2-ylacetamide](/img/structure/B2912176.png)
![2-[2-(4-bromophenyl)-4-oxo-1,2,3,3a-tetrahydropyrazolo[1,5-d][1,2,4]triazin-5-yl]-N-[(3-methylphenyl)methyl]acetamide](/img/structure/B2912179.png)

![2-Chloro-N-[[1-[(4,5-dimethyl-1,3-oxazol-2-yl)methyl]piperidin-4-yl]methyl]propanamide](/img/structure/B2912182.png)
![2-(tert-butyl)-2,3-dihydro-1H-naphtho[2',3':2,3]benzofuro[7,6-e][1,3]oxazine-7,12-dione](/img/structure/B2912183.png)
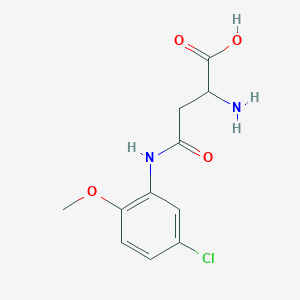
![N-[4-(2,3-Dihydroindol-1-yl)-4-oxobutyl]prop-2-enamide](/img/structure/B2912187.png)
![N-(cyclohexylmethyl)-5-{[4-(isobutyrylamino)phenoxy]methyl}isoxazole-3-carboxamide](/img/structure/B2912188.png)

